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molecular formula C16H13NO3 B8301869 Methyl 3-[(4-cyanophenoxy)methyl]benzoate

Methyl 3-[(4-cyanophenoxy)methyl]benzoate

Cat. No. B8301869
M. Wt: 267.28 g/mol
InChI Key: YKNRVMYWKDAGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06861547B2

Procedure details

20.05 kg (26.7 mol) of methyl 3-(4-cyano-phenoxymethyl)-benzoate are dissolved in 100 litres of THF and 40 litres of methanol. At 40 to 45° C., 8.51 kg of sodium boranate are added in batches. The reaction is completed by stirring the reaction mixture at 61 to 63° C. for about 5 hours. The reaction mixture is then cooled to 25° C. and 90 litres of a 15% sodium hydroxide solution are added. After stirring, the aqueous supernatant is separated off and mixed with 30 litres of a 22.5% sodium hydroxide solution. After stirring, the aqueous supernatant is separated off and from this about 100 litres of solvent are distilled off at a sump temperature of 63 to 75° C. The distillation residue is crystallised by the addition of 20 litres of isopropanol at 50 to 60° C. and 150 litres of water at 40 to 50° C. After the suspension has been cooled to 20 to 30° C. the crystals are separated off, washed with 60 to 100 litres of water and batchwise with 25 litres of cold isopropanol and dried in vacuo.
Quantity
20.05 kg
Type
reactant
Reaction Step One
Name
Quantity
100 L
Type
solvent
Reaction Step One
Quantity
8.51 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:20]=[CH:19][C:6]([O:7][CH2:8][C:9]2[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=2)[C:12](OC)=[O:13])=[CH:5][CH:4]=1)#[N:2].B([O-])=O.[Na+].[OH-].[Na+]>C1COCC1.CO>[OH:13][CH2:12][C:11]1[CH:10]=[C:9]([CH:18]=[CH:17][CH:16]=1)[CH2:8][O:7][C:6]1[CH:19]=[CH:20][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20.05 kg
Type
reactant
Smiles
C(#N)C1=CC=C(OCC=2C=C(C(=O)OC)C=CC2)C=C1
Name
Quantity
100 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.51 kg
Type
reactant
Smiles
B(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
40 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 (± 1) °C
Stirring
Type
CUSTOM
Details
by stirring the reaction mixture at 61 to 63° C. for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 25° C.
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the aqueous supernatant is separated off
ADDITION
Type
ADDITION
Details
mixed with 30 litres of a 22.5% sodium hydroxide solution
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the aqueous supernatant is separated off and from this about 100 litres of solvent
DISTILLATION
Type
DISTILLATION
Details
are distilled off at a sump temperature of 63 to 75° C
CUSTOM
Type
CUSTOM
Details
The distillation residue is crystallised by the addition of 20 litres of isopropanol at 50 to 60° C.
CUSTOM
Type
CUSTOM
Details
at 40 to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
After the suspension has been cooled to 20 to 30° C. the crystals
CUSTOM
Type
CUSTOM
Details
are separated off
WASH
Type
WASH
Details
washed with 60 to 100 litres of water and batchwise with 25 litres of cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
OCC=1C=C(COC2=CC=C(C#N)C=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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